Phloracetophenone 4'-O-glucoside

Overview

Description

Synthesis Analysis

The synthesis of acetophenone glucosides, including compounds similar to Phloracetophenone 4'-O-glucoside, involves complex chemical processes. For example, Polygoacetophenoside, a related acetophenone glucoside, was isolated from Polygonum multiflorum, with its structure deduced by chemical and spectral data (Yoshizaki et al., 1987). Furthermore, new acetophenone glucosides, such as cynanonesides A and B, were isolated from Cynanchum taiwanianum roots, showcasing the diversity in synthesis pathways (Lin et al., 1997).

Molecular Structure Analysis

The molecular structure of acetophenone glucosides is characterized by detailed spectroscopic analysis. For instance, acetophenone glycosides isolated from thyme were determined using spectral methods, including MS, NMR, and 2D-NMR, which are crucial for elucidating the molecular structure of such compounds (Wang et al., 1999).

Chemical Reactions and Properties

Phloracetophenone and its derivatives undergo various chemical reactions, contributing to their diverse properties. The glucoside form, for example, has been identified as a choleretic principle, showing significant effects on bile flow and lipid secretion in rats (Piyachaturawat et al., 1998). Moreover, the synthesis of derivatives like 4-Choloro-2-hydroxyacetophenone showcases the adaptability of phloracetophenone in chemical modifications (Da-wei, 2011).

Physical Properties Analysis

The physical properties of this compound derivatives can be studied through their synthesis products and the analysis of their molecular and crystal structures. For example, the synthesis and characterization of glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose provided insights into the crystal structure and physical properties of these compounds, revealing the importance of weak intermolecular interactions in their stability (Rajsekhar et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound and its analogs are characterized by their reactivity and interactions. The environmentally friendly C-glycosylation of phloroacetophenone using scandium(III) trifluoromethanesulfonate in aqueous media is a notable example, demonstrating the compound's reactivity and potential for synthesizing mono- and di-C-glucosylflavonoids (Sato et al., 2004).

Scientific Research Applications

Phloracetophenone has been investigated for its effects on bile flow and biliary lipids in rats. It was found to induce a dose-dependent increase in bile flow rate and could potentially be developed as a therapeutic agent for treating cholestasis, dissolving gallstones, and reducing plasma cholesterol (Piyachaturawat et al., 1998).

The compound's synthesis under mild conditions has been studied, revealing insights into its chemical behavior and potential applications in organic chemistry (Reichel & Reichwald, 1969).

Phloracetophenone-4-O-β-d-glucopyranoside, isolated from the fruits of Rhus parviflora, showed inhibitory effects on lipopolysaccharide-stimulated nitric oxide production in macrophages, indicating its potential use in treating inflammatory diseases (Shrestha et al., 2013).

Another study highlighted the isolation of a phloracetophenone glucoside from Curcuma comosa, which exhibited choleretic activity in rats (Suksamrarn et al., 1997).

The inhibitory activity of acetophenone glucosides, including phloracetophenone derivatives, against prolyl endopeptidase, suggests their potential use against memory impairment and cognitive decline (Han & Paik, 2010).

Future Directions

properties

IUPAC Name |

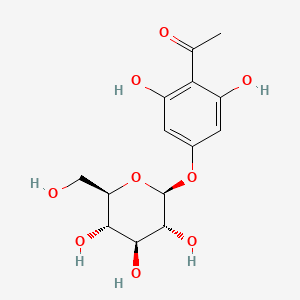

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-5(16)10-7(17)2-6(3-8(10)18)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYSAKCPIBLSDO-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.